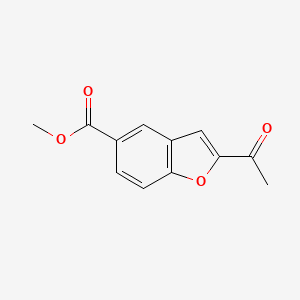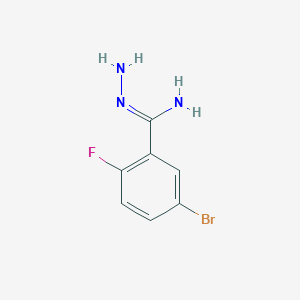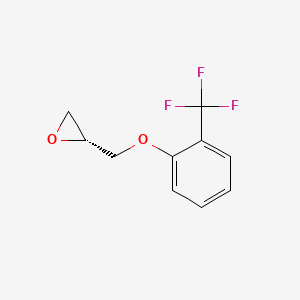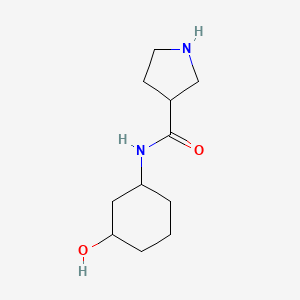
4-(Azetidin-1-yl)-3-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidin-1-yl)-3-nitrobenzaldehyde is a chemical compound that features an azetidine ring attached to a nitrobenzaldehyde moiety Azetidine is a four-membered nitrogen-containing heterocycle, while nitrobenzaldehyde is an aromatic aldehyde with a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-3-nitrobenzaldehyde typically involves the formation of the azetidine ring followed by its attachment to the nitrobenzaldehyde moiety. One common method involves the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs, resulting in the formation of the azetidine ring . The reaction conditions often include the use of triethylamine as a base and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
4-(Azetidin-1-yl)-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Nucleophiles like amines or thiols
Major Products Formed
Oxidation: 4-(Azetidin-1-yl)-3-nitrobenzoic acid
Reduction: 4-(Azetidin-1-yl)-3-aminobenzaldehyde
Substitution: Various substituted azetidine derivatives
科学的研究の応用
4-(Azetidin-1-yl)-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antiviral properties due to the presence of the azetidine ring.
Medicine: Explored for its potential as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(Azetidin-1-yl)-3-nitrobenzaldehyde depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the azetidine ring can enhance binding affinity to target molecules.
類似化合物との比較
4-(Azetidin-1-yl)-3-nitrobenzaldehyde can be compared with other azetidine-containing compounds, such as:
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: Known for its potential antiviral and antitumor properties.
N-substituted-3-chloro-2-azetidinone derivatives: Investigated for their anticonvulsant and antimicrobial activities.
The uniqueness of this compound lies in its combination of the azetidine ring with a nitrobenzaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity.
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
4-(azetidin-1-yl)-3-nitrobenzaldehyde |
InChI |
InChI=1S/C10H10N2O3/c13-7-8-2-3-9(11-4-1-5-11)10(6-8)12(14)15/h2-3,6-7H,1,4-5H2 |
InChIキー |
KGHAGJSRTCOLRO-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Bromophenyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13152554.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide](/img/structure/B13152572.png)


![1-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B13152591.png)

![3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)



![Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13152626.png)

![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13152643.png)
